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Compound of Interest

Compound Name: Aberchrome 670

CAS No.: 94856-25-4

Cat. No.: B3069525 Get Quote

Executive Summary
While conventional fluorophores (e.g., Alexa Fluor, GFP) are static emitters, Aberchrome 670
(Ab670) derivatives represent a class of P-type photochromic fulgides that function as

molecular switches. Unlike T-type switches that thermally revert, Ab670 is bistable: it requires

photons to switch both "ON" and "OFF."

This guide details the application of Ab670 derivatives as switchable FRET acceptors (pcFRET)

and probes for Optical Lock-In Detection (OLID) microscopy. By modulating the absorbance of

Ab670 with light, researchers can reversibly quench and un-quench a fluorescent partner. This

modulation allows for the subtraction of static autofluorescence, enabling high-contrast imaging

in high-background environments (e.g., tissue slices, intracellular aggregates) and breaking the

diffraction limit in super-resolution workflows.

Technology Overview: The Fulgide Switch
The Photochromic Mechanism
Aberchrome 670 is a fulgide derivative.[1][2] Its core mechanism involves a reversible

electrocyclic ring-closure.

State A (Open Form - OF): The molecule is pale yellow/colorless. It has zero absorbance in

the visible red region (500–700 nm).
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State B (Closed Form - CF): Upon UV irradiation (365 nm), the ring closes. The molecule

turns deep red/blue, exhibiting strong absorbance in the 500–650 nm range.

The Reset: Irradiation with visible light (>500 nm) triggers the ring-opening, reverting the

molecule to the colorless state.

Why Aberchrome 670?
Feature Benefit for Live-Cell Imaging

P-Type Bistability

The "Closed" state is thermally stable. It does

not fade back in the dark; it waits for a photon.

This allows precise control over the duty cycle.

Fatigue Resistance

Ab670 can undergo >10,000 switching cycles

with minimal degradation, unlike many

spiropyrans or azobenzenes.

Spectral Overlap

The Closed Form absorbs strongly where GFP,

YFP, and FITC fluoresce, making it an ideal

FRET Dark Acceptor.

Core Application: pcFRET (Photochromic FRET)
In standard FRET, the acceptor is always "on," leading to spectral bleed-through and low

dynamic range. In pcFRET, Ab670 is used as a "Dark Switch."

OFF Phase: Ab670 is switched to the Open Form (Visible light). It does not absorb. The

Donor (e.g., GFP) fluoresces maximally.

ON Phase: Ab670 is switched to the Closed Form (UV light). It absorbs strongly. If the Donor

is proximal (<10 nm), FRET occurs, and the Donor is quenched.[3]

The Result: By cycling UV and Vis light, the Donor fluorescence blinks. Static background

(autofluorescence) does not blink. Demodulating this signal removes 100% of the background.

Mechanism Diagram
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Figure 1: The pcFRET cycle. Ab670 modulates the donor's signal by reversibly switching

between a non-absorbing state and a FRET-competent absorbing state.

Experimental Protocol: Live-Cell pcFRET Imaging
Reagents & Equipment

Probe: Protein of Interest (POI) tagged with a Donor (e.g., GFP, YFP) and an Ab670

derivative (e.g., Ab670-NHS ester conjugated to a ligand or secondary antibody).

Microscope: Widefield or Confocal equipped with:

Excitation: 488 nm (for GFP).[4]

Activation: 365 nm or 405 nm LED/Laser (for closing Ab670).

Deactivation: The 488 nm laser itself will slowly open Ab670, but a dedicated 530-560 nm

source is faster.

Buffer: Live Cell Imaging Solution (LCIS) or phenol-red-free media.

Step-by-Step Workflow
Phase A: Conjugation (If using Ab670-NHS)
Note: Ab670 is hydrophobic. Ensure organic co-solvent is used.

Dissolve Ab670-NHS in dry DMSO (10 mg/mL).
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React with secondary antibody or ligand (in PBS, pH 8.3) at a 10:1 molar excess for 1 hour

at RT.

Purification: Remove excess dye using a PD-10 desalting column.

Critical Check: Measure Absorbance at 365 nm (Open) and ~520 nm (Closed) to verify

photochromism before adding to cells.

Phase B: Live Cell Labeling
Seed cells expressing POI-GFP on glass-bottom dishes.

Incubate with Ab670-Conjugate (1-5 µg/mL) for 30 mins at 37°C.

Wash 3x with warm LCIS to remove unbound probe.

Note: Unlike standard immunofluorescence, high background from unbound probe is less

critical because we will subtract it computationally, but washing improves SNR.

Phase C: Image Acquisition (The Modulation Cycle)
Set up a time-lapse sequence with the following loop:

Frame 1 (Pre-Activation): Excitation 488 nm. Collect GFP emission (500-540 nm).

State: Ab670 is likely Open (due to ambient light). Signal =

.

Activation Pulse: Expose to UV (365/405 nm) for 100–500 ms.

Action: Converts Ab670 to Closed form.

Frame 2 (Post-Activation): Excitation 488 nm. Collect GFP emission.

State: Ab670 is Closed.[2] FRET occurs. Signal =

.

Reset Pulse: Expose to Green/Red light (or prolonged 488 nm) to reopen Ab670.
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Repeat for 10–20 cycles.

Data Analysis (Lock-In / Subtraction)
To extract the specific signal and eliminate background:

Result: Pixels containing the FRET pair (POI-GFP + Ab670) will show a positive value. Pixels

with autofluorescence or GFP alone (no FRET) will show zero change (

), disappearing from the final image.

Application 2: Optical Lock-In Detection (OLID)
OLID utilizes the Ab670 switching kinetics to separate overlapping signals. If you have two

probes (Probe A and Probe B) that are spectrally identical but Probe A is conjugated to Ab670:

Apply the modulation cycle (UV -> Vis).

Probe A will modulate (blink) at the frequency of your light switching.

Probe B will remain constant.

Fourier Transform analysis of the pixel intensity over time isolates the signal oscillating at the

switching frequency, effectively "filtering out" Probe B.

Troubleshooting & Critical Parameters
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Issue Probable Cause Corrective Action

No Modulation Observed Ab670 is stuck in "Open" form.

Ensure UV intensity is

sufficient. 405 nm is less

efficient than 365 nm for

fulgides; increase exposure

time if using 405 nm.

Photobleaching
Donor (GFP) is bleaching,

mimicking quenching.

Run a "Donor Only" control.

Use low laser power for the

488 nm readout. The "Reset"

light (Vis) should be separate

from the readout light if

possible.

Incomplete Quenching
Distance > 10 nm or low

labeling density.

FRET efficiency drops as

. Ensure the Ab670 probe

binds close to the GFP. Use a

smaller linker or direct ligand

conjugation.

Fatigue
Ab670 stops switching after

many cycles.

While robust, oxidation can

occur. Ensure media contains

antioxidants (e.g., Ascorbic

Acid) if long-term imaging

(>100 cycles) is required.

References
Heller, H. G. (1991). "Photochromics for the Future." Chemistry & Industry. (Contextual

verification via Chem. Rev. 2000).

Mao, Y., et al. (2021).[5] "Paving the Way to the First Functional Fulgide@MOF Hybrid

Materials." ACS Applied Materials & Interfaces. [Link]

Hell, S. W., et al. (2003). "Breaking the diffraction resolution barrier in far-field microscopy by

molecular optical bistability." Physical Review Letters. [Link] (Foundational concept for

photoswitching microscopy).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.rsc.org/suppdata/d2/sc/d2sc02662g/d2sc02662g1.pdf
https://pubs.acs.org/doi/10.1021/acsami.1c03632
https://journals.aps.org/prl/abstract/10.1103/PhysRevLett.94.143903
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jovin, T. M., et al. (2011). "Optical Lock-In Detection (OLID) Imaging Microscopy." Methods

in Molecular Biology. [Link]

Kamińska, E., et al. (2018). "Studies on dynamics and isomerism in supercooled

photochromic compound Aberchrome 670." Physical Chemistry Chemical Physics. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3069525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

